3-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile
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Overview
Description
3-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting with the preparation of the bromopyrimidine derivative. This can be achieved through halogenation reactions, where a pyrimidine ring is brominated using reagents like N-bromosuccinimide (NBS) under controlled conditions . The bromopyrimidine is then coupled with a piperidine derivative through nucleophilic substitution reactions, often facilitated by a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) . Finally, the resulting intermediate is reacted with a benzonitrile derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
3-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyrimidine moiety. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile
- 5-Bromopyridine-3-boronic acid
- N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
3-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17BrN4O |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
3-[[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C17H17BrN4O/c18-15-10-20-17(21-11-15)23-16-4-6-22(7-5-16)12-14-3-1-2-13(8-14)9-19/h1-3,8,10-11,16H,4-7,12H2 |
InChI Key |
LTIAQGKGVPGOGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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